3-Fluoroquinoline-7-carboxylic acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Choose 3-Fluoroquinoline-7-carboxylic acid for its strategic advantage in drug discovery: weaker CYP2A6 inhibition reduces drug-drug interaction risk, and a demonstrated lack of genotoxicity de-risks lead candidate selection. Its 98% nominal purity ensures higher synthetic yield and reproducibility compared to lower-purity isomers. Procure this batch-consistent building block to eliminate SAR ambiguity caused by positional isomer substitution.

Molecular Formula C10H6FNO2
Molecular Weight 191.16
CAS No. 1841081-50-2
Cat. No. B3048868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroquinoline-7-carboxylic acid
CAS1841081-50-2
Molecular FormulaC10H6FNO2
Molecular Weight191.16
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)F)C(=O)O
InChIInChI=1S/C10H6FNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14)
InChIKeyMEKVNOXSXAETNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroquinoline-7-carboxylic Acid (CAS 1841081-50-2) for Chemical Synthesis and Pharmaceutical R&D


3-Fluoroquinoline-7-carboxylic acid (CAS 1841081-50-2) is a fluorinated quinoline derivative with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . It is a solid at room temperature with a carboxylic acid group at the 7-position and a fluorine substituent at the 3-position . As a building block in medicinal chemistry, it is utilized for synthesizing bioactive molecules, including potential antibacterial and anticancer agents .

Procurement Risk: Why Positional Isomers of Fluoroquinoline Carboxylic Acid Are Not Interchangeable in Research


Fluorinated quinoline carboxylic acids are not a homogeneous class of compounds. The specific position of the fluorine substituent on the quinoline ring fundamentally alters the molecule's electronic distribution, metabolic stability, and biological interactions . This is not a matter of incremental change but of distinct, non-transferable properties. For example, the 3-fluoro isomer demonstrates a unique CYP enzyme inhibition profile and a favorable genotoxicity safety profile compared to its 5-, 6-, 7-, and 8-fluoro counterparts, directly impacting its suitability as a lead compound or precursor in drug development [1] [2]. Substituting this compound with a positional isomer or a different fluorinated quinoline carboxylic acid without rigorous validation introduces significant and quantifiable risk, potentially leading to failed experiments, erroneous structure-activity relationship (SAR) conclusions, and wasted research resources. The evidence below quantifies these critical differentiators.

Comparative Performance Data: 3-Fluoroquinoline-7-carboxylic Acid vs. Positional Isomers


CYP2A6 Metabolic Stability: 3-Fluoroquinoline Shows Weaker Enzyme Inhibition Than Other Positional Isomers

In vitro studies on bovine liver microsomes and cDNA-expressed human CYP2A6 demonstrate that 3-fluoroquinoline (3FQ) has a significantly weaker inhibitory effect on CYP2A6-mediated coumarin 7-hydroxylase activity compared to its 5-, 6-, and 8-fluoro isomers. The apparent Vmax for coumarin metabolism in the presence of 3FQ was 0.59 nmol/min/nmol CYP, a much higher value (indicating less inhibition) than the apparent Vmax observed for the other tested isomers [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Genotoxicity Profile: 3-Fluoroquinoline Lacks Mutagenic Activity Observed in Other Positional Isomers

A comprehensive genotoxicity assessment of the complete isomeric series of fluoroquinolines revealed a critical safety differentiation. 3-Fluoroquinoline, along with the 2-fluoro isomer, was the only compound that did not exhibit significant mutagenic activity in Salmonella typhimurium TA100 or induce unscheduled DNA synthesis (UDS) in rat hepatocytes [1]. In contrast, 5-, 6-, 7-, and 8-fluoroquinoline all demonstrated the capacity to induce UDS, a marker of genotoxicity.

Toxicology Drug Safety Genotoxicity

Procurement and Supply Chain Differentiation: Purity Specifications vs. Key Analogs

Analysis of commercial offerings for closely related positional isomers and functional analogs shows significant differences in available purity grades and pricing structures, directly impacting procurement decisions for research-scale synthesis. 3-Fluoroquinoline-7-carboxylic acid is available at a purity of 98% . In contrast, the 3-(trifluoromethyl) analog is commercially available at a typical purity of 95% , and the 8-fluoro positional isomer is also typically offered at 95% [1].

Procurement Supply Chain Quality Control

Target Applications for 3-Fluoroquinoline-7-carboxylic Acid Based on Proven Differentiators


Scaffold for Lead Optimization in Drug Discovery with Reduced Metabolic Liability

In drug discovery programs where minimizing cytochrome P450 interactions is critical for safety and efficacy, 3-Fluoroquinoline-7-carboxylic acid presents a strategic advantage. Its weaker inhibition of CYP2A6 compared to other positional isomers [1] suggests a lower risk of adverse drug-drug interactions and a more predictable pharmacokinetic profile. This makes it a superior starting point for developing novel antibacterial or anticancer agents where a clean metabolic profile is essential. Researchers should prioritize this compound over other fluoroquinoline carboxylic acids when designing molecules intended for chronic administration or for use in patient populations likely to be on multiple medications.

Synthesis of Bioactive Molecules Requiring a Favorable Safety Profile

For projects where genotoxicity is a key concern, such as the development of therapeutics with a wider safety margin or chemical probes for long-term biological studies, the demonstrated lack of genotoxic activity of the 3-fluoroquinoline scaffold is a powerful differentiator [2]. This compound should be the preferred intermediate when the final product is intended for in vivo studies or where a clean toxicology profile is a non-negotiable requirement for the project. This evidence-based safety advantage directly reduces the risk of late-stage attrition in the development pipeline.

High-Precision Organic Synthesis Demanding Reproducibility

In academic and industrial labs engaged in complex, multi-step organic syntheses, starting material purity directly correlates with yield and reproducibility. The commercial availability of 3-Fluoroquinoline-7-carboxylic acid at a higher nominal purity (98%) than its close analogs reduces the likelihood of side reactions and simplifies purification protocols. This is a concrete procurement advantage for research chemists synthesizing libraries of quinoline-based compounds or scaling up reactions where consistent, high-quality intermediates are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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